2-(Azepan-2-yl)cyclohexan-1-one is a chemical compound with the molecular formula and a molecular weight of 195.3 g/mol. This compound features a cyclohexanone moiety linked to an azepane ring, making it structurally significant in various chemical applications. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(1-azepanyl)cyclohexanone, and it is commonly referenced by its CAS number 1157735-52-8 .
This compound can be sourced from various chemical suppliers such as Sigma-Aldrich and BenchChem, which provide detailed specifications including purity levels and safety information. It is classified as a cyclic ketone due to the presence of the ketone functional group within a cyclic structure. The compound is typically available in liquid form and is noted for its potential applications in organic synthesis and medicinal chemistry .
The synthesis of 2-(Azepan-2-yl)cyclohexan-1-one generally involves the reaction of cyclohexanone with azepane. A common method includes:
In industrial settings, the synthesis may be optimized for higher yields through techniques such as continuous flow reactors, which enhance reaction efficiency and product purity.
The molecular structure of 2-(Azepan-2-yl)cyclohexan-1-one can be represented using various notations:
InChI=1S/C12H21NO/c14-12-8-4-3-7-11(12)13-9-5-1-2-6-10-13/h11H,1-10H2
IJRYZNMWTAVFKX-UHFFFAOYSA-N
C1CCC(NCC1)C(=O)C2CCCCC2
The structure consists of a cyclohexanone ring with an azepane substituent at the second position, contributing to its unique reactivity profile .
2-(Azepan-2-yl)cyclohexan-1-one can participate in several types of chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for 2-(Azepan-2-yl)cyclohexan-1-one involves its interaction with various biological targets due to its structural similarity to other cyclic ketones. Its azepane ring allows for specific binding interactions in biological systems, making it useful as a probe in enzyme studies or as a building block in drug development.
The physical properties of 2-(Azepan-2-yl)cyclohexan-1-one include:
The chemical properties include:
Safety data indicates that it may pose hazards such as irritation upon contact with skin or eyes, necessitating appropriate handling precautions .
2-(Azepan-2-yl)cyclohexan-1-one has several applications across various fields:
CAS No.: 11104-40-8
CAS No.: 463-82-1
CAS No.: 261380-41-0
CAS No.: 3446-35-3
CAS No.: 88048-09-3